molecular formula C15H13N3O B1202089 7-Aminonitrazepam CAS No. 4928-02-3

7-Aminonitrazepam

Cat. No.: B1202089
CAS No.: 4928-02-3
M. Wt: 251.28 g/mol
InChI Key: OYOUQHVDCKOOAL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

7-Aminonitrazepam is a metabolite of nitrazepam, a benzodiazepine derivative . The primary targets of this compound are the central benzodiazepine receptors, which are associated with inhibitory GABA (gamma amino butyric acid) receptors . These receptors play a crucial role in the transmission of inhibitory signals in the brain, contributing to the sedative, anxiolytic, and anticonvulsant effects of the compound .

Mode of Action

This compound interacts with its targets by enhancing GABA binding activity . GABA is a major neurotransmitter in the brain that causes somnolence, relaxation of muscles, a decrease in anxiety, and general central nervous system depression . By enhancing the activity of GABA, this compound increases these inhibitory effects, leading to its therapeutic effects .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving GABA. By enhancing GABA activity, this compound increases the inhibitory signals in the brain, leading to decreased anxiety, muscle relaxation, and sedation . The downstream effects of this include a decrease in neuronal excitability and a reduction in the symptoms of conditions such as anxiety and seizures .

Pharmacokinetics

The absorption of nitrazepam, the parent drug of this compound, from the gastrointestinal tract is fairly rapid, with a maximum concentration time ranging from 0.5 to 7 hours . The bioavailability after oral intake averages about 80% . Nitrazepam is distributed rapidly in the body, and its elimination phase is characterized by a long half-life of about 30 hours . Nitrazepam is excreted mainly as conjugated and non-conjugated this compound .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its enhancement of GABA activity. This leads to increased inhibitory signals in the brain, resulting in decreased neuronal excitability . Clinically, this manifests as reduced symptoms of conditions such as anxiety and seizures, as well as sedative effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water is relatively low, but it dissolves better in organic solvents such as methanol . It is also relatively stable against light and heat . These properties can affect the compound’s bioavailability and efficacy. Furthermore, the compound’s action can be influenced by factors such as the patient’s age, health status, and the presence of other medications .

Biochemical Analysis

Biochemical Properties

7-Aminonitrazepam plays a role in various biochemical reactions, primarily through its interactions with enzymes and proteins involved in the metabolism of benzodiazepines. It is known to interact with cytochrome P450 enzymes in the liver, which are responsible for the oxidative metabolism of nitrazepam . These interactions result in the formation of this compound as a primary metabolite. Additionally, this compound can bind to gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and contributing to its sedative and anticonvulsant properties .

Cellular Effects

This compound influences various cellular processes, particularly in neurons. It enhances the inhibitory effects of GABA by binding to GABA receptors, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane . This results in reduced neuronal excitability and has a calming effect on the central nervous system. Additionally, this compound can affect cell signaling pathways by modulating the activity of GABA receptors, which play a crucial role in regulating neurotransmitter release and synaptic plasticity . It may also influence gene expression by altering the transcription of genes involved in GABAergic signaling.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the benzodiazepine site on GABA receptors. This binding enhances the affinity of GABA for its receptor, leading to increased GABAergic activity . The enhanced GABAergic activity results in the opening of chloride channels, causing an influx of chloride ions into the neuron and hyperpolarization of the neuronal membrane. This hyperpolarization reduces the likelihood of action potential generation, leading to the sedative and anticonvulsant effects of this compound . Additionally, this compound may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, further modulating neuronal activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions . Studies have shown that the effects of this compound on neuronal activity can persist for several hours after administration, with a gradual decline in activity as the compound is metabolized and excreted . Long-term exposure to this compound in vitro or in vivo may lead to changes in cellular function, including alterations in receptor sensitivity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound exhibits sedative and anxiolytic effects, while higher doses can lead to pronounced sedation and muscle relaxation . Toxic effects, such as respiratory depression and impaired motor coordination, may occur at very high doses . Studies in animal models have also shown that chronic administration of this compound can lead to tolerance and dependence, similar to other benzodiazepines .

Metabolic Pathways

This compound is primarily formed through the hepatic metabolism of nitrazepam by cytochrome P450 enzymes . The primary metabolic pathway involves the reduction of the nitro group on nitrazepam to form this compound . This metabolite can undergo further metabolism to form other compounds, such as 7-acetamidonitrazepam and 3-hydroxy-7-aminonitrazepam . These metabolic pathways are crucial for the elimination of this compound from the body and can influence the pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, this compound may bind to intracellular proteins and transporters, influencing its localization and accumulation . The distribution of this compound within tissues can affect its pharmacological activity and duration of action.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with intracellular proteins and organelles . It is primarily localized in the cytoplasm, where it can interact with GABA receptors on the neuronal membrane . Additionally, this compound may be sequestered in intracellular compartments, such as the endoplasmic reticulum and mitochondria, where it can influence cellular metabolism and signaling pathways . The subcellular localization of this compound can affect its activity and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminonitrazepam typically involves the reduction of nitrazepam. One common method is the catalytic hydrogenation of nitrazepam using palladium on carbon (Pd/C) as a catalyst under hydrogen gas . This reaction selectively reduces the nitro group to an amino group, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Aminonitrazepam undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

7-amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9,16H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOUQHVDCKOOAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197749
Record name 7-Aminonitrazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4928-02-3
Record name 7-Aminonitrazepam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4928-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Aminonitrazepam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004928023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Aminonitrazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Amino-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin, 7-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepinon-(2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 7-AMINONITRAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A49O337AZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 7-Aminonitrazepam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041819
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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